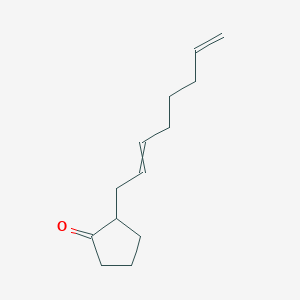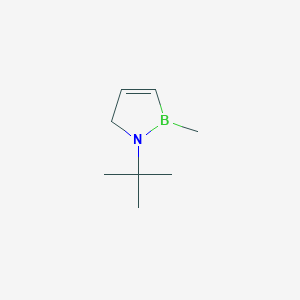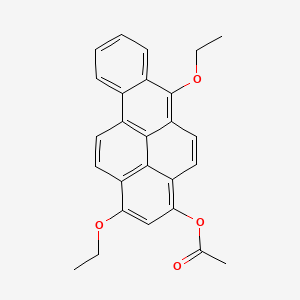
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate is a chemical compound with the molecular formula C26H22O4 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential health hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate typically involves the acetylation of 1,6-diethoxybenzo(a)pyrene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
Análisis De Reacciones Químicas
Types of Reactions
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydroxy or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroxy and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and photostability.
Mecanismo De Acción
The mechanism of action of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its environmental persistence and potential health hazards.
1,6-Diethoxybenzo(a)pyrene: A precursor in the synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate.
Benzo(a)pyrene-3,6-dione: An oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties The presence of ethoxy groups and an acetate moiety enhances its solubility and reactivity compared to its parent compound, benzo(a)pyrene
Propiedades
Número CAS |
74192-55-5 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(1,6-diethoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C26H22O4/c1-4-28-22-14-23(30-15(3)27)20-12-13-21-24-17(10-11-19(22)25(20)24)16-8-6-7-9-18(16)26(21)29-5-2/h6-14H,4-5H2,1-3H3 |
Clave InChI |
QTAJOVLVINQNEM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
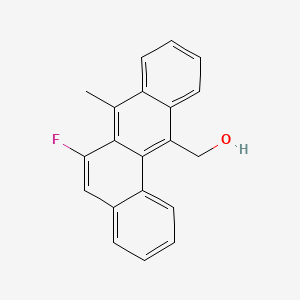
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)

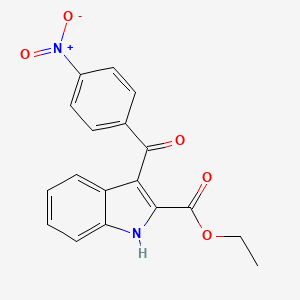
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
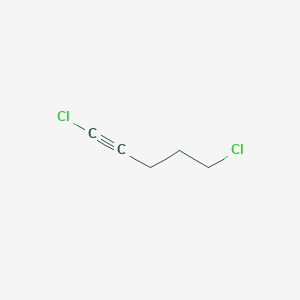
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
